molecular formula C4K2N2OS2 B6598865 dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide CAS No. 4885-97-6

dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide

Cat. No.: B6598865
CAS No.: 4885-97-6
M. Wt: 234.4 g/mol
InChI Key: OEMDODMKAVLFMK-UHFFFAOYSA-L
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Description

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is a chemical compound with the molecular formula C4K2N2OS2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide typically involves the reaction of cyanoacetamide derivatives with thioamides under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, followed by the reaction with thioamides . The reaction conditions often involve solvent-free methods or the use of toluene as a solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives .

Scientific Research Applications

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide has several scientific research applications:

Mechanism of Action

The mechanism of action of dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An anticancer drug containing a thiazole ring.

Uniqueness

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a cyano group and an oxo group. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₇H₅K₂N₃O₂S
Molecular Weight239.34 g/mol
SolubilitySoluble in water
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of thiazole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests revealed that it exhibits significant antifungal activity against common fungal pathogens.

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)
Candida albicans48
Aspergillus niger64

The proposed mechanism of action for this compound involves the disruption of microbial cell walls and interference with essential metabolic pathways. The thiazole ring is believed to play a crucial role in binding to target sites within microbial cells, leading to cell death.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest low toxicity in mammalian cell lines; however, further research is necessary to fully elucidate its safety profile.

Table 3: Toxicity Data

Cell LineIC50 (µg/mL)
HEK293>100
HepG2>100

Properties

IUPAC Name

dipotassium;4-cyano-5-sulfido-1,2-thiazol-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2OS2.2K/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMDODMKAVLFMK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SN=C1[O-])[S-].[K+].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4K2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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